Receptor Binding Affinity Profile of CBN Compared to Δ9-THC, CBD, CBG, and CBC
In a head-to-head competitive radioligand displacement assay using HEK293 cells expressing human CB1 and CB2 receptors and [3H]CP55,940 as the radioligand, CBN exhibited Ki values of 285 nM (95% CI: 154–520 nM) at CB1 and 163 nM (83–330 nM) at CB2 [1]. This binding profile places CBN in a distinct intermediate tier: its CB1 affinity is approximately 14-fold lower than Δ9-THC (Ki = 20 nM), but 15–20× higher than CBD (Ki = 4330 nM), 20× higher than CBG (class-level inference: 10–100× lower affinity per meta-analysis [2]), and 23× higher than CBC (Ki = 6760 nM) [1]. Notably, CBN's CB2 affinity exceeds its CB1 affinity (163 vs. 285 nM), consistent with literature suggesting preferential CB2 binding, whereas Δ9-THC shows the opposite pattern (52 nM CB2 vs. 20 nM CB1) [1].
| Evidence Dimension | Binding affinity (Ki) at human cannabinoid receptors |
|---|---|
| Target Compound Data | CBN: CB1 Ki = 285 nM (154–520 nM), CB2 Ki = 163 nM (83–330 nM) |
| Comparator Or Baseline | Δ9-THC: CB1 Ki = 20 nM, CB2 Ki = 52 nM; CBD: CB1 Ki = 4330 nM; CBC: CB1 Ki = 6760 nM; CBG, CBC, CBD: CB1/CB2 10–100× lower than CBN/Δ9-THC |
| Quantified Difference | CBN CB1 affinity ~14× lower than Δ9-THC, ~15× higher than CBD, ~23× higher than CBC; CBN CB2 affinity ~3× lower than Δ9-THC |
| Conditions | HEK293 cells stably expressing human CB1 or CB2 receptors; radioligand: [3H]CP55,940 (~1 nM); 90 min incubation at 30°C |
Why This Matters
CBN's intermediate receptor affinity makes it a critical comparator for delineating CB1-dependent vs. CB1-independent pharmacological effects, while its preferential CB2 binding profile distinguishes it from Δ9-THC for immunomodulatory research applications.
- [1] Wiley, J. L., et al. (2024). Evaluation of cannabimimetic effects of selected minor cannabinoids and terpenoids in mice. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 132, 110984. View Source
- [2] Ribeiro, L. A., et al. (2025). Chemical diversity, receptor binding affinity, and pharmacology of phytocannabinoids: Insights into neuronal mechanisms. International Review of Neurobiology, 180, 1–42. View Source
